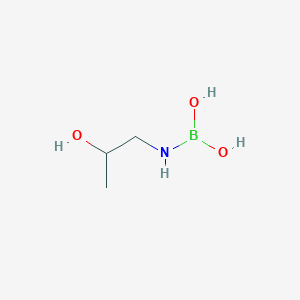
(2-Hydroxypropylamino)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxypropylamino)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypropylamino)boronic acid typically involves the reaction of 2-hydroxypropylamine with a boronic acid derivative. One common method is the reaction of 2-hydroxypropylamine with boronic acid or its esters under mild conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
化学反应分析
Types of Reactions: (2-Hydroxypropylamino)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
(2-Hydroxypropylamino)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Hydroxypropylamino)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds. The molecular targets and pathways involved depend on the specific application, such as binding to active sites of enzymes or interacting with specific biomolecules .
相似化合物的比较
Phenylboronic acid: Used in similar applications but has different reactivity due to the presence of a phenyl group.
Methylboronic acid: A simpler boronic acid with different physical and chemical properties.
Vinylboronic acid: Used in polymer chemistry and has unique reactivity due to the presence of a vinyl group.
Uniqueness: (2-Hydroxypropylamino)boronic acid is unique due to the presence of both a hydroxyl group and an amino group, which allows for versatile reactivity and applications. Its ability to form stable complexes with diols and other nucleophiles makes it particularly valuable in biological and medicinal chemistry .
属性
CAS 编号 |
61361-94-2 |
|---|---|
分子式 |
C3H10BNO3 |
分子量 |
118.93 g/mol |
IUPAC 名称 |
(2-hydroxypropylamino)boronic acid |
InChI |
InChI=1S/C3H10BNO3/c1-3(6)2-5-4(7)8/h3,5-8H,2H2,1H3 |
InChI 键 |
KZOIZDIIULOQTM-UHFFFAOYSA-N |
规范 SMILES |
B(NCC(C)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
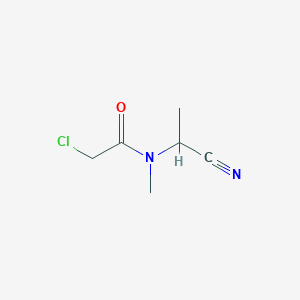
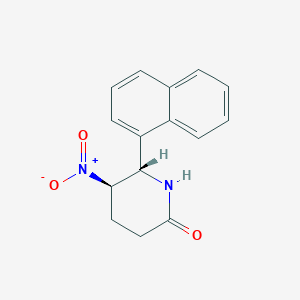
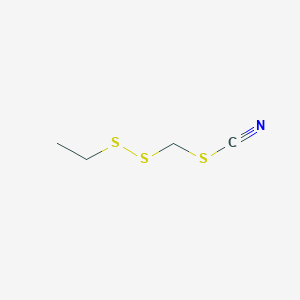
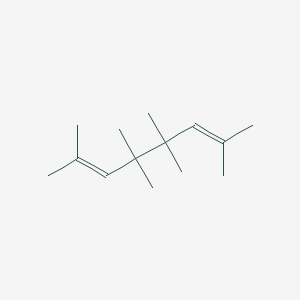
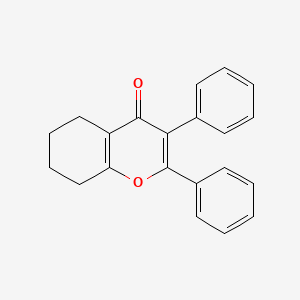
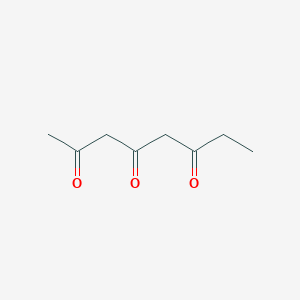

![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
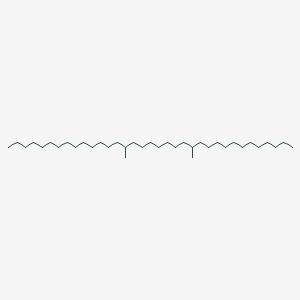
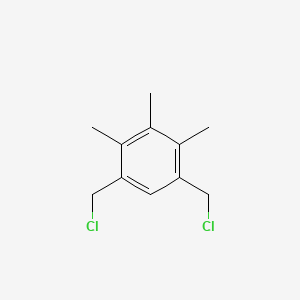
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
